molecular formula C25H25ClN4O2S B2539459 2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 959517-20-5

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

Cat. No. B2539459
CAS RN: 959517-20-5
M. Wt: 481.01
InChI Key: POOUMUPIVIQWTF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the sulfanyl group (-SH) could potentially be oxidized, and the amide group (-CONH2) could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer potential. Among its derivatives, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide has demonstrated remarkable activity against colon cancer, melanoma, and ovarian cancer cell lines . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anti-Helicobacter pylori Activity

A related compound, 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazole , has been synthesized and evaluated for its anti-Helicobacter pylori activity. This research highlights its potential as an agent against this bacterial pathogen .

Other Biological Activities

Imidazole derivatives, including our compound of interest, have been associated with a wide range of biological effects:

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), astemizole (antihistaminic), and omeprazole (antiulcer), among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Without specific data, it’s difficult to provide a detailed safety analysis.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity to see if it has potential as a drug .

properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c26-17-8-6-7-16(13-17)15-33-25-29-20-12-5-4-11-19(20)23-28-21(24(32)30(23)25)14-22(31)27-18-9-2-1-3-10-18/h4-8,11-13,18,21H,1-3,9-10,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOUMUPIVIQWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

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